Tri-Functional Core Enhances Synthetic Versatility
The 1-(4-Amino-2-chloropyrimidin-5-YL)ethanone scaffold incorporates three distinct and synthetically orthogonal functional groups (4-NH₂, 2-Cl, 5-COCH₃). This contrasts sharply with simpler building blocks like 4-amino-2-chloropyrimidine, which possesses only two reactive centers . The 5-acetyl group provides a handle for further functionalization via condensation or Grignard reactions that is absent in the unsubstituted analog. This multi-functionality is essential for constructing complex drug candidates, as it enables convergent synthetic strategies where each handle can be addressed sequentially without the need for additional protection/deprotection steps, thereby reducing overall step count and improving yield in the synthesis of advanced intermediates for kinase inhibitors [1].
| Evidence Dimension | Number of Orthogonal Reactive Functional Groups |
|---|---|
| Target Compound Data | 3 (4-amino, 2-chloro, 5-acetyl) |
| Comparator Or Baseline | 4-Amino-2-chloropyrimidine |
| Quantified Difference | +1 reactive center (the 5-acetyl group) |
| Conditions | Structural comparison; general principles of synthetic organic chemistry |
Why This Matters
For procurement, this means a single versatile intermediate can replace multiple simpler building blocks in a synthesis, streamlining supply chains and reducing total material costs.
- [1] Patent US-10053458-B2. Pyrimidine derivatives as kinase inhibitors. 2018. View Source
